![molecular formula C14H12O3S3 B296076 Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an anti-cancer agent. However, its effects on normal cells and tissues are yet to be fully elucidated.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Future Directions
There are several future directions for research on Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, including its potential applications as an anti-cancer agent, its use as a building block for the synthesis of novel organic materials, and its application in organic electronics. Further studies are also needed to fully elucidate its mechanism of action and its effects on normal cells and tissues.
Synthesis Methods
The synthesis of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 2-methyl-1,3-dithiole-4-carboxylic acid with 4-methoxybenzaldehyde and thioacetamide in the presence of a catalyst. The product is then purified using column chromatography to obtain this compound in high yield.
Scientific Research Applications
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes.
Properties
Molecular Formula |
C14H12O3S3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl (2E)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O3S3/c1-16-10-5-3-9(4-6-10)11(18)7-13-19-8-12(20-13)14(15)17-2/h3-8H,1-2H3/b13-7+ |
InChI Key |
KYOMZAZMMHCCLL-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=S)/C=C/2\SC=C(S2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


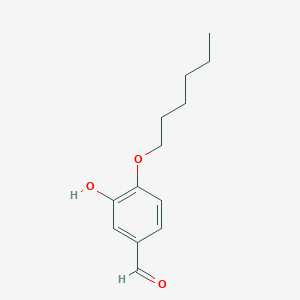
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
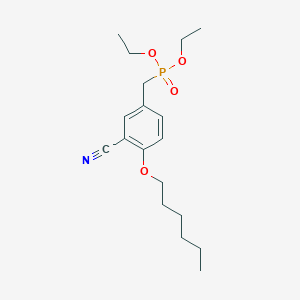
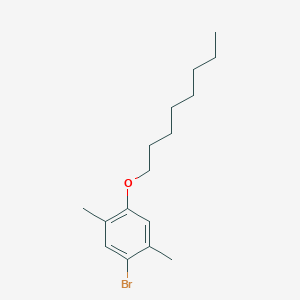
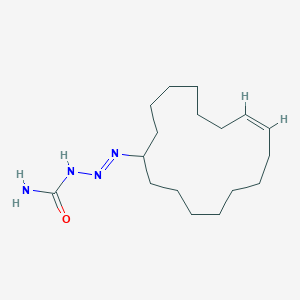
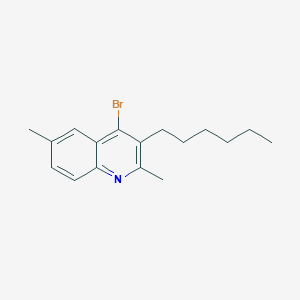
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)

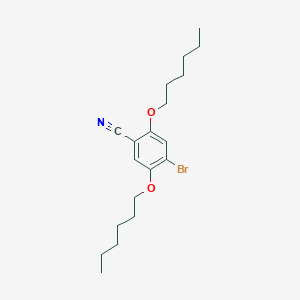
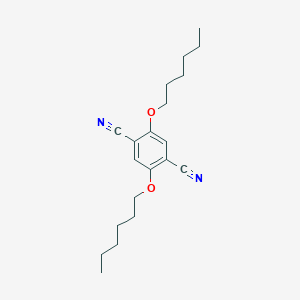
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
